![molecular formula C10H18N2O4S B2656553 tert-Butyl tetrahydro-2H-pyrrolo[3,4-d]isothiazole-5(3H)-carboxylate 1,1-dioxide CAS No. 1823230-79-0](/img/structure/B2656553.png)
tert-Butyl tetrahydro-2H-pyrrolo[3,4-d]isothiazole-5(3H)-carboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-Butyl tetrahydro-2H-pyrrolo[3,4-d]isothiazole-5(3H)-carboxylate 1,1-dioxide” belongs to the class of organic compounds known as isothiazoles . Isothiazoles are compounds containing an isothiazole ring, which is a five-membered aromatic ring with one nitrogen atom, one sulfur atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolo[3,4-d]isothiazole ring, which is a bicyclic compound containing a pyrrole ring fused to an isothiazole ring . The tert-butyl group is a bulky substituent that could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The isothiazole ring is aromatic and might participate in electrophilic aromatic substitution reactions . The tert-butyl group is quite inert but could be involved in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isothiazole ring could contribute to its aromaticity and stability . The tert-butyl group could influence its solubility and boiling/melting points .Scientific Research Applications
Synthesis and Structural Insights Research has led to the development of methods for synthesizing compounds related to tert-Butyl tetrahydro-2H-pyrrolo[3,4-d]isothiazole-5(3H)-carboxylate 1,1-dioxide. For instance, studies have explored the preparation of tetra-tert-butylpyrazole and tetra-tert-butylthiophene, starting from cycloalkyne derivatives and concluding with reductive desulfurization steps (Krebs et al., 1992). Similarly, the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate involved the mixed anhydride method, with the final structure confirmed by X-ray diffraction (Naveen et al., 2007).
Catalysis and Multicomponent Reactions Palladium-catalyzed reactions involving propargyl carbonates, isocyanides, and alcohols or water have been developed to afford polysubstituted aminopyrroles and their bicyclic analogues, showcasing the versatility of related compounds in facilitating complex organic transformations (Qiu, Wang, & Zhu, 2017). This research highlights the compound's potential in switchable synthesis processes.
Crystal Structure Analysis The detailed crystal structure analysis of compounds related to this compound helps in understanding their conformational and electronic properties. For example, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate provides insights into its mirror symmetry and the conformation of the hexahydropyrimidine ring (Dong et al., 1999).
Functionalization and Applications Research into the functionalization of related compounds has shown their application in synthesizing new materials and intermediates with potential pharmacological relevance. For instance, the efficient and scalable synthesis of tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate demonstrates the role of these compounds in producing essential pharmacophores (Bahekar et al., 2017).
Future Directions
properties
IUPAC Name |
tert-butyl 1,1-dioxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-d][1,2]thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4S/c1-10(2,3)16-9(13)12-5-7-4-11-17(14,15)8(7)6-12/h7-8,11H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYRCSJRCYPTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNS(=O)(=O)C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

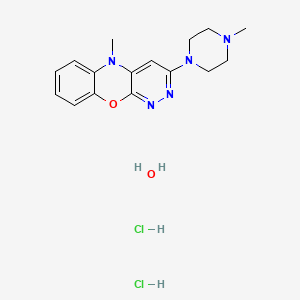
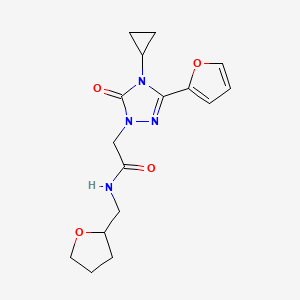

![N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2656474.png)
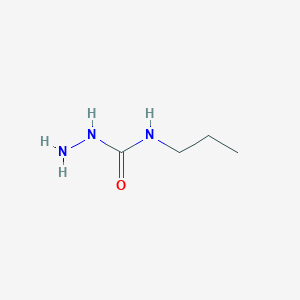

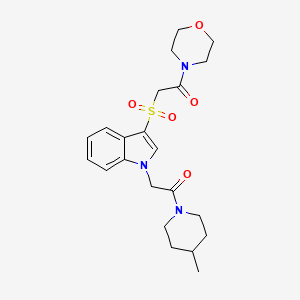
![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2656483.png)
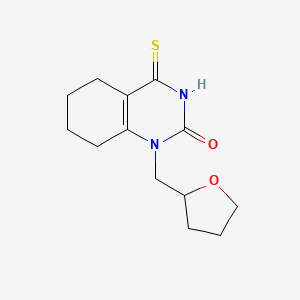
![7-butyl-1,3-dimethyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2656485.png)
![3-[(4-hydroxy-3-methoxy-5-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2656487.png)
![3-Methyl-4-[4-[4-(3-methyl-2-sulfanylidene-1,3-thiazol-4-yl)phenoxy]phenyl]-1,3-thiazole-2-thione](/img/structure/B2656489.png)

![11-((4-(diethylamino)phenyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2656493.png)